1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea
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Overview
Description
1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea typically involves the following steps:
Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine under controlled conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the phenyl and pyrimidinyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on its specific biological activity, which could include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea
- 1-(4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea
Uniqueness
1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN6O/c1-9-18-4-5-23(9)14-19-7-11(8-20-14)22-15(24)21-10-2-3-13(17)12(16)6-10/h2-8H,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVMTRNZPPPVTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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